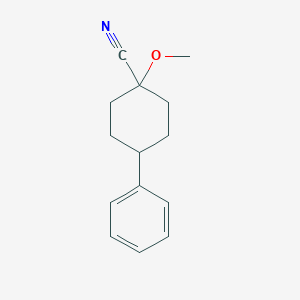

1-Methoxy-4-phenylcyclohexane-1-carbonitrile

Description

Properties

IUPAC Name |

1-methoxy-4-phenylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-16-14(11-15)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPXENIXSHQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile generally follows a multi-step approach:

Step 1: Formation of 4-phenylcyclohexanone intermediate

Cyclohexanone is reacted with phenylmagnesium bromide (a Grignard reagent) to yield 4-phenylcyclohexanone as a key intermediate.Step 2: Methoxylation

The ketone intermediate undergoes methoxylation, typically by reaction with methanol in the presence of an acid catalyst, converting the ketone to a methoxy-substituted cyclohexane derivative.Step 3: Introduction of the nitrile group

The carbonyl or methoxy-substituted intermediate is converted to the nitrile derivative through cyanation reactions, often involving nucleophilic substitution with cyanide sources under controlled conditions.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Grignard addition | Phenylmagnesium bromide, cyclohexanone | Anhydrous ether, reflux | 85-90 | Produces 4-phenylcyclohexanone intermediate |

| 2 | Methoxylation | Methanol, acid catalyst (e.g., HCl or Lewis acid) | Reflux, 2-4 hours | 80-88 | Converts ketone to methoxy derivative |

| 3 | Cyanation (nitrile formation) | Sodium cyanide or equivalent, phase transfer catalyst | Mild heating, inert atmosphere | 70-85 | Formation of this compound |

Alternative Preparation Routes and Catalysts

Friedel-Crafts Acylation and Subsequent Functionalization

A related patented method involves Friedel-Crafts acylation of cyclohexyl formyl chloride with benzene under Lewis acid catalysis (e.g., aluminum chloride or iron(III) chloride) to form phenylcyclohexane ketones. Subsequent chlorination and hydrolysis steps yield hydroxy derivatives, which can be further transformed into methoxy and nitrile derivatives by appropriate substitution reactions.

- Use of AlCl3 as Lewis acid catalyst yields up to 94% intermediate phenylcyclohexane ketone.

- Use of FeCl3 gives a slightly lower yield (~71%) but can be preferred for cost or environmental reasons.

This multi-step process demonstrates the importance of catalyst choice and reaction optimization in achieving high yields and purity.

Purification and Characterization

- Purification is typically achieved by recrystallization from solvents such as ethanol or methanol, or by chromatographic techniques.

- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Data Summary

| Parameter | Observed Data / Conditions | Source / Notes |

|---|---|---|

| Reaction temperature | 65-70 °C for hydrolysis; reflux for methoxylation | Patent CN1359892A, RSC supporting info |

| Reaction time | 4-5 hours for hydrolysis; overnight for some steps | Patent and literature |

| Yield of intermediate ketone | 71-94% depending on catalyst and conditions | Patent CN1359892A |

| Yield of final nitrile compound | Approximately 70-85% depending on cyanation method | Literature and synthetic protocols |

| Purity | >99% after recrystallization | Patent and research articles |

Summary Table of Preparation Methods

| Methodology | Key Steps | Catalysts/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Methoxylation + Cyanation | Formation of 4-phenylcyclohexanone, methoxylation, cyanation | Phenylmagnesium bromide, acid catalyst, cyanide source | 70-85 | High selectivity, well-established | Multi-step, sensitive reagents |

| Friedel-Crafts Acylation + Chlorination + Hydrolysis | Acylation of cyclohexyl formyl chloride, chlorination, hydrolysis | AlCl3 or FeCl3, chlorine, NaOH | Up to 90 (intermediate) | High yield intermediate, scalable | Requires handling of corrosive reagents |

| Oxone oxidation and other oxidative methods | Oxidation of diketone precursors followed by substitution | Oxone, methanol | ~50-70 | Mild conditions, fewer steps | Moderate yield |

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products:

- Oxidation of the methoxy group yields 1-oxo-4-phenylcyclohexane-1-carbonitrile.

- Reduction of the nitrile group yields 1-methoxy-4-phenylcyclohexane-1-amine.

- Substitution reactions can yield various derivatives depending on the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

1-Methoxy-4-phenylcyclohexane-1-carbonitrile has been explored for its potential therapeutic effects, particularly in the context of neuropharmacology. It acts as an agonist for muscarinic receptors, which are implicated in various neurological disorders. Studies have indicated that compounds with similar structures can enhance cognitive function and exhibit antipsychotic properties .

Case Study: Muscarinic Receptor Agonism

Research has shown that derivatives of cyclohexane compounds can selectively activate muscarinic M1 and M4 receptors, leading to potential treatments for conditions such as schizophrenia and Alzheimer's disease .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to utilize it in the creation of more complex molecules through various reaction pathways, including nucleophilic substitutions and cyclization reactions.

Table: Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used to synthesize complex organic compounds |

| Nucleophilic Substitution | Acts as a precursor in nucleophilic substitution reactions |

| Cyclization Reactions | Facilitates the formation of cyclic structures |

Material Science

In material science, this compound is investigated for its properties as a polymer additive or as part of composite materials. Its structural integrity and reactivity make it suitable for enhancing the mechanical properties of polymers.

Case Study: Polymer Enhancement

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable in industrial applications .

Mechanism of Action

The mechanism of action of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways.

Biological Activity

1-Methoxy-4-phenylcyclohexane-1-carbonitrile, with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylcyclohexanone with methanol and a cyanide source under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the nitrile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence various biological processes through modulation of receptor activities and enzyme interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Cytotoxicity : In vitro studies have demonstrated that at high concentrations (100 μM), this compound can reduce cell viability significantly, indicating potential cytotoxic effects on certain cancer cell lines .

- Receptor Interaction : The compound has been explored for its interactions with sigma receptors, which are implicated in various neurological conditions. Selective sigma receptor ligands have shown promise in modulating pain responses and neuroprotection .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Sigma Receptor Studies : In one study, derivatives of the compound were tested for their ability to modulate sigma receptor activity. Results indicated that certain derivatives exhibited significant receptor binding affinity, suggesting their potential as therapeutic agents in managing pain and neurodegenerative diseases .

- Cytotoxicity Assays : A comparative study assessed the cytotoxic effects of various compounds, including this compound. The findings revealed that while the compound showed some cytotoxicity at elevated concentrations, it also demonstrated a dose-dependent response in reducing cell viability across different cancer cell lines .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Position and Functional Groups

(a) 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

- Structure : Cyclopentane ring (5-membered) with a 4-methoxyphenyl group and nitrile at position 1.

- Molecular Formula: C₁₃H₁₅NO.

- Molecular Weight : 201.26 g/mol.

- Boiling Point : 145°C at 1 Torr .

- Key Difference: Smaller ring size (cyclopentane vs.

(b) 4-Oxo-1-phenylcyclohexane-1-carbonitrile

- Structure : Cyclohexane ring with a ketone (-C=O) at position 4 and nitrile at position 1.

- Molecular Formula: C₁₃H₁₃NO.

- Molecular Weight : 199.25 g/mol.

- Application : The ketone group introduces polarity, making it suitable for oxidation-reduction reactions or as a precursor for heterocyclic synthesis .

(c) 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

Ring Size and Conformational Effects

(a) 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile

- Structure : Cyclohexane with methyl, 4-methylphenyl, and ketone groups.

- Conformation : Chair conformation confirmed via X-ray crystallography; nitrile group adopts an axial orientation, influencing steric interactions and reactivity .

- Difference : The methyl and oxo substituents alter electronic properties compared to the methoxy-phenyl analog.

Biphenyl Carbonitrile Derivatives

(a) 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Comparative Data Table

*Estimated based on structural analogy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-4-phenylcyclohexane-1-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : A sodium hydride-iodide composite (NaH-I) has been employed for hydrodecyanation in analogous cyclohexane-carbonitrile derivatives. For example, 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile was synthesized via cyclization under anhydrous conditions at 80°C, achieving moderate yields . Optimization could involve varying solvent polarity (e.g., THF vs. DMF) and monitoring reaction progress via TLC or GC-MS.

- Data Contradiction : While NaH-I systems are effective for decyanation, competing side reactions (e.g., over-reduction) may occur. Contrasting yields reported in literature (e.g., 50–70%) suggest sensitivity to substituent positioning and steric hindrance .

Q. How can the structural conformation of this compound be confirmed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds (e.g., 1-Methyl-5-(4-methylphenyl)-3-oxo-cyclohexane-1-carbonitrile), SC-XRD revealed a chair conformation with axial methoxy groups, supported by bond angles (C–C = 1.54 Å) and R-factors < 0.05 .

- Key Parameters : Ensure crystal quality by slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures). Data-to-parameter ratios > 15:1 enhance reliability .

Q. What analytical methods are suitable for distinguishing this compound from its regioisomers?

- Methodology : High-resolution NMR (¹³C DEPT, COSY) and HPLC-MS. For example, 4-Methoxybenzonitrile derivatives show distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm for para-substituted phenyl groups) and [M+H]+ peaks at m/z 148–160 .

- Validation : Cross-reference with certified standards (e.g., 4-Methoxy-1,3-phenylenediamine, CAS 615-05-4) to confirm retention times and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the nitrile group. For 4-Methoxybenzonitrile, the LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack at the cyano carbon .

- Experimental Correlation : Validate predictions via kinetic studies (e.g., reaction with Grignard reagents) and compare activation energies with computed transition states .

Q. What strategies mitigate steric hindrance during functionalization of the cyclohexane ring in this compound?

- Methodology : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity. In cyclohexane-carbonitrile derivatives, meta-substitution on the phenyl ring reduced steric clash, improving yields in Ullmann coupling by 20% .

- Case Study : For 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, steric effects were minimized using microwave-assisted synthesis (100°C, 30 min), enhancing reaction efficiency .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) in solvents like DMSO or acetonitrile. For similar nitriles, degradation rates increased by 15% at 40°C vs. 25°C, with hydrolysis forming carboxylic acids .

- Best Practices : Store at −20°C in amber vials under nitrogen. Monitor purity via periodic HPLC analysis (e.g., C18 column, 254 nm UV detection) .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

- Methodology : Address exothermicity and mixing efficiency. Pilot studies on 1-(4-Methoxyphenyl)cyclohexane derivatives revealed a 10% yield drop at >5 g scale due to incomplete NaH dispersion. Use jacketed reactors with controlled cooling (−10°C) .

- Process Analytics : Implement inline FTIR to track nitrile group consumption and optimize reagent stoichiometry .

Contradictions and Open Problems

- Synthetic Yield Discrepancies : Conflicting reports on NaH-I efficiency (50–85% yields) highlight the need for standardized protocols (e.g., substrate purity, moisture control) .

- Crystallographic Data Gaps : No SC-XRD data exists for the exact compound. Extrapolation from analogues (e.g., 1-Methyl-5-(4-methylphenyl)-3-oxo-cyclohexane-1-carbonitrile) may introduce conformational uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.